N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-7-10-21-14-11-13(20-16(22)18(2,3)4)8-9-15(14)24-12-19(5,6)17(21)23/h7-9,11H,1,10,12H2,2-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAKQSRVQXWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action based on existing research.
Chemical Structure and Properties
The compound's molecular formula is C23H28N2O5S with a molecular weight of 444.55 g/mol. It features a unique structure that includes a benzo[b][1,4]oxazepin core, which is known for various biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O5S |
| Molecular Weight | 444.55 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds derived from the oxazepin class exhibit significant anticancer properties. For instance, this compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In vitro assays demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value of approximately 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In studies assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal death and improved cognitive functions.
Mechanism:
The neuroprotective effects are hypothesized to be mediated through the modulation of oxidative stress pathways and enhancement of antioxidant defenses in neuronal cells.
Q & A
Basic Research Questions
Q. How can synthesis conditions for this compound be optimized to maximize yield and purity?
- Methodological Answer : Synthesis requires multi-step protocols under inert atmospheres (e.g., nitrogen) and controlled temperatures (40–80°C) to prevent allyl group oxidation or pivalamide hydrolysis. Critical steps include coupling reactions using activating agents like HATU or DCC, followed by purification via column chromatography (silica gel, gradient elution). Structural confirmation at each stage requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrobenzooxazepine core and allyl/pivalamide substituents.
- Mass Spectrometry : HRMS with ESI+ ionization confirms molecular weight (expected ~400–450 g/mol).
- Infrared Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm) and amide N–H bonds .
Q. How can solubility and stability be experimentally determined for formulation studies?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for assays), followed by incremental dilution in PBS or ethanol. Measure via HPLC-UV at 254 nm.
- Stability : Conduct accelerated degradation studies under varied pH (1–10), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation products using LC-MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/CellTiter-Glo) to distinguish direct target engagement from off-target effects.
- Purity Validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may confound results.
- Dose-Response Curves : Use Hill slope analysis to validate potency (IC) consistency across replicates .
Q. How can reaction mechanisms for key transformations (e.g., allyl group functionalization) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via -NMR to identify intermediates (e.g., enolate formation during alkylation).
- Isotopic Labeling : Use -labeled carbonyl groups to track oxazepine ring-opening/closure pathways.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity in allyl group reactions .
Q. What methodologies enable comparative structure-activity relationship (SAR) studies with analogs?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with modified allyl chains (e.g., propargyl, cyclopropyl) or pivalamide replacements (e.g., acetyl, benzoyl).
- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity for target proteins.
- Molecular Docking : Align analogs in target active sites (e.g., kinases, GPCRs) using AutoDock Vina to rationalize potency differences .
Critical Research Gaps and Recommendations
- Physical Data : Melting point and density remain undocumented; recommend DSC (differential scanning calorimetry) and pycnometry .
- In Vivo Pharmacokinetics : No ADME data available; propose rodent studies with LC-MS/MS plasma analysis .
- Mechanistic Depth : Limited structural biology data; advocate for co-crystallization with target proteins (e.g., X-ray crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
